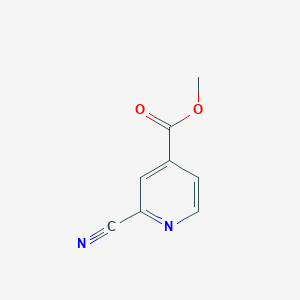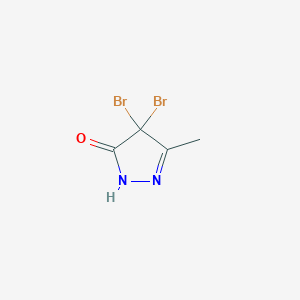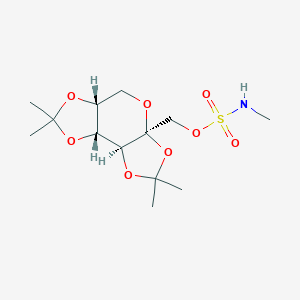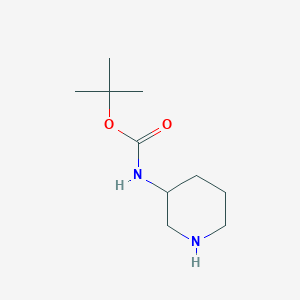
2-シアノイソニコチン酸メチル
概要
説明
アスピリンは、アセチルサリチル酸としても知られており、広く使用されている非ステロイド性抗炎症薬 (NSAID) です。一般的には、痛み、発熱、炎症を軽減するために使用されます。 アスピリンには抗血栓作用もあり、心臓発作、脳卒中、血栓のリスクが高い人に有効です . この化合物は、1897年にバイエル社の科学者によって初めて合成され、以来、世界で最も頻繁に使用される薬剤の1つとなっています .
科学的研究の応用
Aspirin has a wide range of scientific research applications:
Medicine: Aspirin is used to treat pain, fever, and inflammation. .
Chemistry: Aspirin is often used as a model compound in organic chemistry to study esterification and hydrolysis reactions
Industry: Aspirin is used in the pharmaceutical industry for the production of various medications.
準備方法
アスピリンは、サリチル酸と無水酢酸のエステル化によって合成されます。 この反応は、強酸、通常は硫酸またはリン酸によって触媒されます . 一般的な手順では、サリチル酸と無水酢酸、および数滴の酸触媒を混合し、混合物を加熱して反応を促進します。 生成物であるアセチルサリチル酸は、その後、再結晶によって精製されます .
工業生産方法: 工業的な設定では、アスピリンの生産は同様のプロセスに従いますが、より大規模で行われます。反応条件は、収量と純度を最大にするために慎重に制御されます。 粗生成物は、真空濾過や再結晶などの技術を使用して精製されることがよくあります .
化学反応の分析
アスピリンは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: 水の存在下で、アスピリンは加水分解してサリチル酸と酢酸を生成します。
エステル化: アスピリンは、サリチル酸と無水酢酸のエステル化によって合成できます.
酸化と還元: アスピリン自体は比較的安定していますが、その前駆体であるサリチル酸は、酸化および還元反応を起こす可能性があります.
一般的な試薬と条件:
加水分解: 水、酸性または塩基性触媒。
エステル化: 無水酢酸、硫酸またはリン酸を触媒とする.
主な生成物:
加水分解: サリチル酸と酢酸。
エステル化: アセチルサリチル酸 (アスピリン) と酢酸.
科学研究への応用
アスピリンは、科学研究に幅広く応用されています。
医学: アスピリンは、痛み、発熱、炎症の治療に使用されます。 .
化学: アスピリンは、エステル化と加水分解反応を研究するための有機化学におけるモデル化合物として頻繁に使用されます
作用機序
類似化合物との比較
アスピリンは、イブプロフェンやナプロキセンなどの他のNSAIDと比較されることがよくあります . これらの化合物はすべて、類似した抗炎症作用と鎮痛作用を共有していますが、アスピリンはCOX酵素を不可逆的に阻害するという点でユニークです . そのため、アスピリンは特に抗血栓剤として効果的です .
類似化合物:
イブプロフェン: 痛みと炎症の治療に使用される別のNSAIDです.
ナプロキセン: アスピリンやイブプロフェンと同様の用途を持つNSAIDです.
アセトアミノフェン: NSAIDではありませんが、鎮痛と解熱のために頻繁に使用されます.
アスピリンのユニークな作用機序と長い使用の歴史は、医学と科学研究の両方において貴重な化合物となっています。
特性
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-64-6 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyanopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?
A1: Methyl 2-cyanoisonicotinate serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].
Q2: What are the advantages of using Methyl 2-cyanoisonicotinate in this particular synthesis route?
A2: The use of Methyl 2-cyanoisonicotinate, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)


